![molecular formula C17H21F3N2O3 B2579219 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2380086-57-5](/img/structure/B2579219.png)
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide, also known as M-4-TBQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
作用机制
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide exerts its effects through the modulation of various signaling pathways in the body. In cancer cells, this compound inhibits the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In neurons, this compound activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation, this compound inhibits the activity of the NF-κB pathway and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurons, this compound protects against oxidative stress and reduces inflammation, leading to neuroprotection. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide. One direction is the development of more potent analogs of this compound for use in cancer research and neuroprotection. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new delivery methods for this compound could improve its bioavailability and reduce its potential toxicity.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound to study further.
合成方法
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide is synthesized through a multi-step process that involves the reaction of 4-(trifluoromethoxy)benzoic acid with morpholine, followed by the reaction with cyclobutanone in the presence of a catalyst. The resulting product is then treated with formaldehyde and hydrogen chloride to yield this compound.
科学研究应用
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
属性
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)25-14-4-2-13(3-5-14)15(23)21-12-16(6-1-7-16)22-8-10-24-11-9-22/h2-5H,1,6-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNHVACLGWGEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

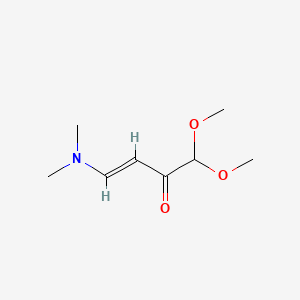
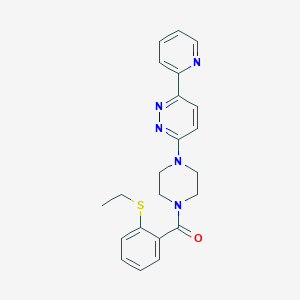
![N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2579139.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)
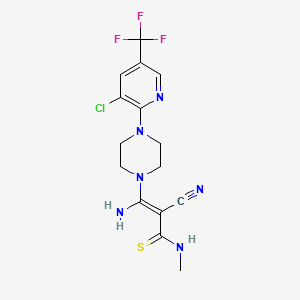
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)
![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)
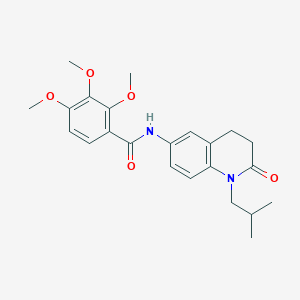
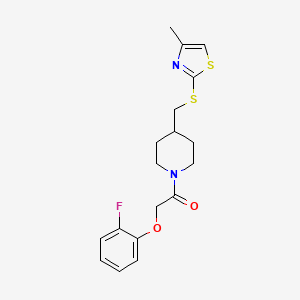

![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)
